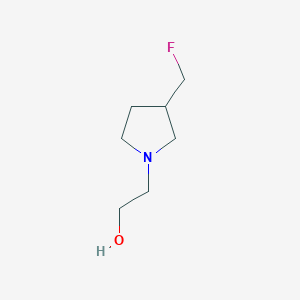

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a fluorinated pyrrolidine derivative featuring a hydroxyl-containing ethylamine side chain. The compound combines a five-membered pyrrolidine ring substituted with a fluoromethyl group at the 3-position and an ethanol moiety at the 1-position. Such structural attributes make it a candidate for pharmaceutical or agrochemical applications, particularly in targeting enzymes or receptors sensitive to fluorine-based interactions.

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQGBTUFVBMCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with fluoromethylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products Formed

Oxidation: Formation of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanal.

Reduction: Formation of 2-(3-(Methyl)pyrrolidin-1-yl)ethan-1-ol.

Substitution: Formation of 2-(3-(Substituted)pyrrolidin-1-yl)ethan-1-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is explored for its potential as a pharmaceutical intermediate. The fluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development targeting various neurological and psychiatric disorders.

Biological Studies

The compound's structure allows it to interact with biological systems, particularly in studying:

- Enzyme Inhibition : It can serve as a model compound to investigate enzyme-substrate interactions due to its ability to mimic natural substrates.

- Receptor Binding Studies : Its unique functional groups allow for the exploration of binding affinities at neurotransmitter receptors.

Chemical Biology

In chemical biology, this compound can be utilized to probe biological pathways involving fluorinated compounds, providing insights into the role of fluorine in biological systems.

Case Study 1: Neuropharmacological Research

In a study exploring novel antidepressants, researchers synthesized derivatives of this compound. The findings indicated enhanced receptor binding affinity compared to non-fluorinated counterparts, suggesting potential therapeutic benefits in treating depression.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays demonstrated that modifications to the hydroxyl group significantly impacted the inhibitory potency against specific enzymes involved in metabolic pathways. These results underscore the importance of structural variations in drug design.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The fluoromethyl group in the target compound enhances electronegativity and metabolic resistance compared to non-fluorinated analogs like 1-(4-aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol .

Backbone Modifications: Replacing the hydroxyl group with a ketone (e.g., ethanone in ) increases lipophilicity but reduces hydrogen-bonding capacity. Oxadiazole cores () introduce rigidity and aromaticity, which may enhance target selectivity compared to flexible ethanolamine structures.

Heterocycle Variations: Piperidine analogs (e.g., naphthol derivatives in ) exhibit different conformational flexibility and basicity compared to pyrrolidine, affecting bioavailability.

Synthetic Utility :

- Silyl-protected hydroxymethyl groups () are common intermediates in organic synthesis, offering stability during reactions, unlike the reactive fluoromethyl group.

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a fluorinated organic compound characterized by a pyrrolidine ring with a fluoromethyl substitution and an ethanol moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity can provide insights into its utility in drug development and therapeutic applications.

The molecular formula of this compound is C₇H₁₄FNO. The presence of the fluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. The compound's chiral nature adds complexity to its biological activity, as different stereoisomers can exhibit varying effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluoromethyl group can enhance binding affinity to certain targets, while the ethanol moiety may facilitate hydrogen bonding, influencing the compound's pharmacodynamics.

Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit significant enzyme inhibitory activities. For instance, studies on similar fluorinated pyrrolidine derivatives have shown potent inhibition of monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range (e.g., 21 nM for one derivative) . Such activities suggest that this compound may also possess similar inhibitory properties.

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest. Related pyrrole-based compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives showed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin . This suggests that this compound may also exhibit promising antimicrobial properties.

Synthesis and Biological Evaluation

A study focused on synthesizing fluorinated pyrrolo[2,3-d]pyrimidines highlighted the importance of fluorine substitution in enhancing biological activity. Compounds with high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1) were developed, showcasing how structural modifications can lead to improved pharmacological profiles .

Comparative Analysis

A comparative analysis of various pyrrolidine derivatives indicates that those with fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This trend underscores the significance of the fluoromethyl group in modulating biological effects.

| Compound Name | Structure | Biological Activity | IC₅₀ / MIC Values |

|---|---|---|---|

| This compound | Structure | MAO-B Inhibition | IC₅₀ ~ 21 nM |

| Pyrrole Derivative A | Structure | Antimicrobial | MIC ~ 0.125 µg/mL (MSSA) |

| Pyrrole Derivative B | Structure | CRHR1 Binding | Ki = 0.91 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.